molecular formula C12H10BrNO B3240892 4-(4-Bromo-2-methoxyphenyl)-pyridine CAS No. 1449008-05-2

4-(4-Bromo-2-methoxyphenyl)-pyridine

Cat. No. B3240892
CAS RN: 1449008-05-2
M. Wt: 264.12 g/mol
InChI Key: SEQYMZWSIDYPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-methoxyphenyl)-pyridine is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The IUPAC name of this compound is 4-bromo-2-methoxyphenol . The molecular formula of this compound is C7H7BrO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=C(C=CC(=C1)Br)O . The molecular weight of this compound is 203.04 g/mol .


Physical And Chemical Properties Analysis

This compound is a low melting crystalline solid or liquid as melt . It has a melting point of 34-37 °C (lit.) . It is slightly soluble in water .

Scientific Research Applications

Organoselenium and DMAP Co-catalysis

Organoselenium and DMAP co-catalysis leverages compounds like bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, highlighting a novel application in synthetic chemistry. This catalytic system showcases the efficiency of pyridine derivatives in facilitating complex reactions involving high transannular strain, significantly contributing to advancements in organic synthesis methods (Verma et al., 2016).

Corrosion Inhibition

Pyridine derivatives, such as those incorporating 4-methoxyphenyl groups, demonstrate significant efficacy as corrosion inhibitors. For instance, the study on the inhibitory effect of a pyridine derivative on mild steel corrosion in hydrochloric acid revealed its potential in protecting metal surfaces against corrosion, offering valuable insights into the development of more effective corrosion inhibitors (Saady et al., 2020).

Photophysics and Fluorescence

Research on 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and analogues, including those with methoxyphenyl substituents, unveils their photophysical characteristics, such as intramolecular charge transfer and fluorescence properties. These findings are pivotal for the development of new fluorescent materials and sensors, expanding the utility of pyridine derivatives in photophysics and material science (Behera, Karak, & Krishnamoorthy, 2015).

Antimicrobial Activity

The synthesis and evaluation of novel cyanopyridine derivatives for their antibacterial activity underscore the potential of pyridine compounds as antimicrobial agents. By modifying the pyridine core with different substituents, researchers have developed compounds with significant antibacterial efficacy, opening new avenues for the design of antimicrobial drugs (Bogdanowicz et al., 2013).

Fluorescent Sensors

The design of water-soluble, small molecular weight fluorescent probes based on the pyridine-pyridone skeleton, such as those modified with 4-methoxyphenyl, for detecting Zn(2+) ions demonstrates the utility of pyridine derivatives in creating sensitive and selective sensors for metal ions. This application is crucial for environmental monitoring, biological studies, and medical diagnostics (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-(4-bromo-2-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQYMZWSIDYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296821
Record name Pyridine, 4-(4-bromo-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1449008-05-2
Record name Pyridine, 4-(4-bromo-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(4-bromo-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2-methoxyphenyl)-pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-methoxyphenyl)-pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-2-methoxyphenyl)-pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-2-methoxyphenyl)-pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-2-methoxyphenyl)-pyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-2-methoxyphenyl)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.